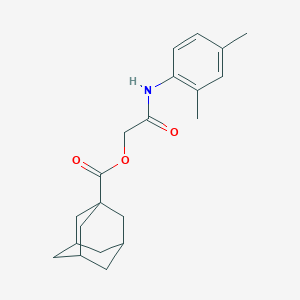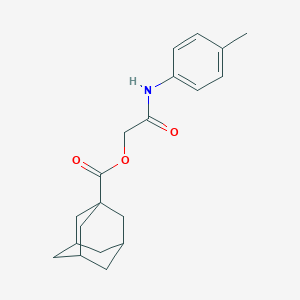![molecular formula C23H19N3O5S B305754 N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305754.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as BZML, is a chemical compound that has been synthesized for scientific research purposes. BZML is a thiazolidinone derivative that has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to increase the production of reactive oxygen species (ROS) and decrease the activity of antioxidant enzymes in cancer cells. This leads to an accumulation of ROS, which can cause DNA damage and ultimately result in cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have anti-inflammatory and antioxidant properties. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
実験室実験の利点と制限
One advantage of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that it has shown potent anticancer activity in vitro and in vivo. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its efficacy and minimize potential side effects.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further elucidate its mechanism of action. This could help to optimize its efficacy and minimize potential side effects. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to determine the safety and toxicity of N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in vivo. Overall, N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promising potential as an anticancer agent and warrants further investigation.
合成法
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,4-thiazolidinedione with 2,3-dimethylindole-3-carbaldehyde to form a Schiff base intermediate. The Schiff base is then reacted with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of acetic anhydride to form N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. The final product is obtained in high yield and purity through recrystallization.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to inhibit tumor growth in mice models of breast cancer and colon cancer.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
分子式 |
C23H19N3O5S |
分子量 |
449.5 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H19N3O5S/c1-13-16(15-5-3-4-6-17(15)25(13)2)10-20-22(28)26(23(29)32-20)11-21(27)24-14-7-8-18-19(9-14)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,27)/b20-10- |
InChIキー |
XQGRXDCOLAMDRJ-JMIUGGIZSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)


![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)